1-Hexadecylpyrrole-2,5-dione
Overview
Description
1-Hexadecylpyrrole-2,5-dione is an organic compound belonging to the class of pyrrole derivatives It is characterized by a hexadecyl chain attached to the nitrogen atom of the pyrrole ring, which is further substituted at the 2 and 5 positions with carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexadecylpyrrole-2,5-dione can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a primary amine under neutral or mildly acidic conditions . For this compound, the specific reactants would include a hexadecylamine and a suitable 1,4-dicarbonyl compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale Paal-Knorr synthesis using continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as iron (III) chloride can be employed to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Hexadecylpyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming dihydropyrrole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbonyl carbon atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Dihydropyrrole derivatives.
Substitution: N-substituted pyrrole derivatives.
Scientific Research Applications
1-Hexadecylpyrrole-2,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has potential as an antimicrobial and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-Hexadecylpyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation . In medicinal applications, it may interact with neurotransmitter receptors in the central nervous system, leading to its anxiolytic effects .
Comparison with Similar Compounds
1-Hexadecylpyrrole-2,5-dione can be compared with other pyrrole derivatives such as pyrrolidine-2,3-diones and pyrrolidine-2,5-diones . These compounds share similar structural features but differ in their specific substituents and biological activities. For example:
Pyrrolidine-2,3-diones: Known for their antimicrobial properties and ability to inhibit biofilm formation.
Pyrrolidine-2,5-diones: Widely studied for their potential in treating neurological disorders.
Properties
IUPAC Name |
1-hexadecylpyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19(22)16-17-20(21)23/h16-17H,2-15,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMBVFKXQWIKOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403950 | |
Record name | 1-hexadecylpyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47296-49-1 | |
Record name | 1-hexadecylpyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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